1-(3,5-Dichlorophenyl)propan-1-one

Description

BenchChem offers high-quality 1-(3,5-Dichlorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

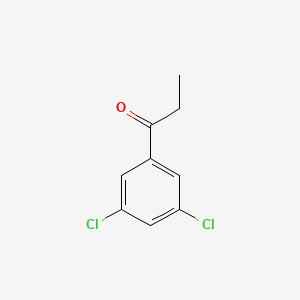

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXWPKDEAPLDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659289 | |

| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92821-92-6 | |

| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)propan-1-one: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(3,5-dichlorophenyl)propan-1-one, a halogenated aromatic ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol based on established chemical principles, explores its spectral characteristics, and discusses its potential applications as a key pharmaceutical intermediate.

Introduction and Strategic Importance

1-(3,5-Dichlorophenyl)propan-1-one belongs to the class of propiophenones, which are recognized as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of two chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influences the molecule's reactivity and electronic properties. This substitution pattern is often employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, or modulate the pharmacokinetic profile of a drug candidate. The monochlorinated analog, 1-(3-chlorophenyl)propan-1-one, is a well-established intermediate in the synthesis of the widely prescribed antidepressant, bupropion.[1] This precedent strongly suggests the potential of 1-(3,5-dichlorophenyl)propan-1-one as a key starting material for the development of novel therapeutics with potentially enhanced properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3,5-dichlorophenyl)propan-1-one is essential for its effective use in research and development. While experimental data for this specific compound is not extensively available in public literature, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 92821-92-6 | |

| Molecular Formula | C₉H₈Cl₂O | |

| Molecular Weight | 203.07 g/mol | |

| Appearance | White to light yellow crystalline solid (predicted) | Inferred from analogs |

| Melting Point | 45-47 °C (for 1-(3-chlorophenyl)propan-1-one) | |

| Boiling Point | 299 °C (predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (predicted). | General chemical principles |

| Flash Point | 125 °C (predicted) |

Synthesis of 1-(3,5-Dichlorophenyl)propan-1-one

The most direct and industrially scalable method for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

1,3-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to manage HCl gas evolution), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of the Aromatic Substrate: Once the acylium ion has formed, add 1,3-dichlorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Analysis

The structural elucidation of 1-(3,5-dichlorophenyl)propan-1-one can be achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d (doublet) | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.6 | t (triplet) | 1H | Aromatic proton para to the carbonyl group |

| ~3.0 | q (quartet) | 2H | Methylene (-CH₂-) protons |

| ~1.2 | t (triplet) | 3H | Methyl (-CH₃) protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon attached to the carbonyl group |

| ~135 | Aromatic carbons bearing chlorine atoms |

| ~132 | Aromatic carbon para to the carbonyl group |

| ~127 | Aromatic carbons ortho to the carbonyl group |

| ~32 | Methylene carbon (-CH₂-) |

| ~8 | Methyl carbon (-CH₃-) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion (M, M+2, M+4).

| m/z | Assignment |

| 202, 204, 206 | Molecular ion ([M]⁺) cluster |

| 173, 175, 177 | [M - C₂H₅]⁺ |

| 139, 141 | [M - C₂H₅CO]⁺ |

Applications in Drug Development

As previously mentioned, the structural similarity of 1-(3,5-dichlorophenyl)propan-1-one to known pharmaceutical intermediates suggests its utility in the synthesis of novel drug candidates. Its primary potential lies in its role as a precursor to compounds analogous to bupropion. The introduction of a second chlorine atom could lead to derivatives with altered pharmacological profiles, such as increased potency, longer half-life, or improved selectivity for dopamine and norepinephrine transporters.

Caption: Potential Drug Development Pathway.

Safety and Handling

1-(3,5-Dichlorophenyl)propan-1-one is a chemical that requires careful handling to minimize risk to personnel.

Hazard Identification

Based on GHS classifications from PubChem, this compound is associated with the following hazards:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Procedures

When working with 1-(3,5-dichlorophenyl)propan-1-one, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3,5-Dichlorophenyl)propan-1-one is a valuable chemical intermediate with significant potential in the field of pharmaceutical research and development. Its synthesis via Friedel-Crafts acylation is a well-understood and scalable process. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. As the demand for novel therapeutics continues to grow, the strategic use of such halogenated intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1-(3,5-Dichlorophenyl)propan-1-one CAS 92821-92-6

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)propan-1-one (CAS 92821-92-6)

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)propan-1-one, CAS 92821-92-6, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It delineates the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, discusses analytical characterization techniques, outlines its significant applications, and addresses critical safety and handling protocols. The synthesis and application pathways are further elucidated through detailed diagrams to provide a clear and practical framework for laboratory application.

Introduction and Core Properties

1-(3,5-Dichlorophenyl)propan-1-one, also known as 3,5-Dichloropropiophenone, is an aromatic ketone distinguished by a dichlorinated phenyl group.[2][3] This structural motif makes it a valuable precursor for creating more complex molecules with specific biological activities.[1] Its primary significance lies in its role as a key building block in the synthesis of pharmaceutical analogues, particularly related to dopamine agonist pharmacotherapies, and in the development of agrochemicals like herbicides and fungicides.[1][3][4]

The compound is typically a white, non-crystalline solid at room temperature.[3][4] Understanding its fundamental properties is the first step in its effective application in a research and development setting.

Figure 1: Chemical Structure of 1-(3,5-Dichlorophenyl)propan-1-one

The three-step mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents & Equipment:

-

1,3-Dichlorobenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute (e.g., 1M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical as AlCl₃ reacts exothermically with water, which would deactivate the catalyst. [5]2. Initial Cooling: Cool the suspension to 0 °C using an ice bath.

-

-

Substrate Addition: Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.

-

Acylating Agent Addition: Add propanoyl chloride (1.1 equivalents) to the addition funnel. Add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, cold addition is necessary to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. The mixture will typically darken, and HCl gas will be evolved. [6]6. Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl.

-

Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complexes and protonating any aluminum salts, making them water-soluble for easier removal.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The washes remove unreacted acid, neutralize remaining acid (NaHCO₃), and remove bulk water (brine).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel to afford the pure 1-(3,5-Dichlorophenyl)propan-1-one.

Figure 3: General Laboratory Workflow for Synthesis and Purification

A standard workflow for Friedel-Crafts acylation.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data based on the structure are summarized below.

Table 2: Expected Spectroscopic Data for 1-(3,5-Dichlorophenyl)propan-1-one

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~7.5-8.0 ppm). One triplet (1H, proton at C4) and one doublet (2H, protons at C2/C6).Ethyl Protons: One quartet (~2.9 ppm, 2H, -CH₂-) coupled to the methyl protons, and one triplet (~1.2 ppm, 3H, -CH₃) coupled to the methylene protons. |

| ¹³C NMR | Carbonyl Carbon: Signal around 198-200 ppm.Aromatic Carbons: Four distinct signals in the aromatic region (~125-140 ppm), including two for carbons bearing chlorine atoms.Ethyl Carbons: Two signals in the aliphatic region (~30 ppm for -CH₂- and ~8 ppm for -CH₃). |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹ (characteristic of an aryl ketone).C-Cl Stretch: Strong absorption(s) in the 1000-1100 cm⁻¹ region.Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 202, 204, 206 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M:M+2:M+4 ratio will be approximately 9:6:1.Key Fragments: Loss of the ethyl group (M-29) at m/z 173/175/177 and the dichlorobenzoyl cation at m/z 173/175/177. |

Applications in Research and Development

The primary value of 1-(3,5-Dichlorophenyl)propan-1-one is as a versatile chemical intermediate. [1][7]

Pharmaceutical Synthesis

This compound is a documented intermediate in the synthesis of analogues of Bupropion, such as 5-Chloro Bupropion Fumarate. [3][4]Bupropion is a widely used antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor. By using 3,5-Dichloropropiophenone as a starting material, medicinal chemists can create novel derivatives to explore structure-activity relationships (SAR) and develop new therapeutics for treating addiction to substances like cocaine, methamphetamine, and nicotine. [3][4] Figure 4: Role as a Key Synthetic Intermediate

Synthetic pathway from the title compound to Bupropion analogues.

Agrochemical Development

The dichlorophenyl moiety is a common feature in many active agrochemicals. [1]1-(3,5-Dichlorophenyl)propan-1-one can serve as a precursor for the synthesis of novel herbicides and fungicides, where the chlorine substitution pattern can enhance the efficacy and metabolic stability of the final product. [1]

Safety and Handling

Proper handling of 1-(3,5-Dichlorophenyl)propan-1-one is essential for laboratory safety. It is classified as harmful and an irritant. [8][9]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9] * P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] * Handle only in a well-ventilated area, preferably a chemical fume hood. [10] * Store in a tightly closed container in a dry and cool place. [2][10] For complete safety information, always consult the most current Material Safety Data Sheet (MSDS) from the supplier. [1][7][11]

-

Conclusion

1-(3,5-Dichlorophenyl)propan-1-one (CAS 92821-92-6) is more than a simple aromatic ketone; it is an enabling building block for innovation in medicinal chemistry and agrochemical science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, grounded in the fundamental principles of electrophilic aromatic substitution. A thorough understanding of its properties, synthesis, and handling allows researchers to effectively leverage this compound in the development of next-generation pharmaceuticals and other high-value chemical products.

References

-

1-(3,5-Dichlorophenyl)propan-1-one. ChemScene. [2]2. 1-(3,5-Dichlorophenyl)propan-1-one. MySkinRecipes. [1]3. 1-(3,5-Dichloro-phenyl)-propan-1-one | 92821-92-6. Biosynth. [7]4. 92821-92-6 | 1-(3,5-Dichlorophenyl)propan-1-one. Ambeed.com. [8]5. CAS No : 92821-92-6 | Product Name : 3,5-Dichloropropiophenone. Pharmaffiliates. [4]6. 3,5-Dichloropropiophenone | 92821-92-6. ChemicalBook. [3]7. 3,5-Dichloropropiophenone SDS, 92821-92-6 Safety Data Sheets. Fisher Scientific. [11]8. 1-(3,5-Dichlorophenyl)propan-1-one. PubChem, National Institutes of Health. [9]9. Friedel-Krafts acylation, benzene and propanoyl chloride. YouTube. [12]11. Friedel–Crafts Acylation. Sigma-Aldrich. [5]12. The Reaction of Acyl Chlorides with Benzene. Chemguide. [6]16. 92821-92-6|1-(3,5-Dichlorophenyl)propan-1-one. BLDpharm. [13]21. 92821-92-6 1-(3,5-dichlorophenyl)propan-1-one. Echemi.

Sources

- 1. 1-(3,5-Dichlorophenyl)propan-1-one [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Dichloropropiophenone | 92821-92-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 1-(3,5-Dichloro-phenyl)-propan-1-one | 92821-92-6 | SDA82192 [biosynth.com]

- 8. 92821-92-6 | 1-(3,5-Dichlorophenyl)propan-1-one | Aryls | Ambeed.com [ambeed.com]

- 9. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. 92821-92-6|1-(3,5-Dichlorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

1-(3,5-Dichlorophenyl)propan-1-one molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dichlorophenyl)propan-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural elucidation, synthesis, and physicochemical properties. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a deep and practical understanding of the molecule's characteristics.

Molecular Identity and Physicochemical Characteristics

1-(3,5-Dichlorophenyl)propan-1-one, also known as 3',5'-Dichloropropiophenone, is a solid organic compound characterized by a propiophenone core substituted with two chlorine atoms at the meta positions of the phenyl ring.[1][2] This substitution pattern significantly influences the molecule's electronic properties and reactivity.

The fundamental identification and physical properties are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | [3] |

| Synonyms | 3,5-Dichloropropiophenone | [1] |

| CAS Number | 92821-92-6 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O | [1][3] |

| Molecular Weight | 203.07 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Boiling Point | 299 °C at 760 mmHg (Predicted) | [2] |

| SMILES | CCC(=O)C1=CC(=CC(=C1)Cl)Cl | [1][3] |

| InChIKey | KFXWPKDEAPLDKF-UHFFFAOYSA-N | [3] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of 1-(3,5-Dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4] This electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[5]

Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The causality of the mechanism is as follows:

-

Generation of the Electrophile : The Lewis acid catalyst coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized propanoyl cation (an acylium ion).[4][6] This step is critical as it generates the potent electrophile required to attack the aromatic ring.

-

Electrophilic Attack : The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. The two chlorine atoms on the ring are deactivating, meaning they withdraw electron density and slow down this step compared to unsubstituted benzene. However, they are ortho-, para-directing. Given the 1,3-substitution, the attack occurs at the C5 position (ortho to one chlorine and para to the other), which is sterically accessible and electronically favored.

-

Re-aromatization : A weak base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the ring, yielding the final product, 1-(3,5-Dichlorophenyl)propan-1-one, and regenerating the AlCl₃ catalyst (in principle).

The overall workflow for this synthesis is depicted below.

Sources

A Technical Guide to the Synthesis Precursors of 1-(3,5-Dichlorophenyl)propan-1-one

Abstract

1-(3,5-Dichlorophenyl)propan-1-one is a key chemical intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its proper synthesis is contingent on a thorough understanding of its core precursors and the reaction dynamics that govern its formation. This technical guide provides an in-depth analysis of the primary precursors for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one, with a central focus on the Friedel-Crafts acylation pathway. We will dissect the strategic importance of each precursor, elucidate the reaction mechanism, address critical challenges such as regioselectivity, and provide a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this important propiophenone derivative.

Core Precursors and Their Strategic Importance

The synthesis of 1-(3,5-dichlorophenyl)propan-1-one is most classically achieved via Friedel-Crafts acylation. This powerful C-C bond-forming reaction requires three critical components: an aromatic substrate, an acylating agent, and a Lewis acid catalyst.

The Aromatic Core: 1,3-Dichlorobenzene

The foundational scaffold of the target molecule is 1,3-dichlorobenzene (m-dichlorobenzene). This colorless liquid serves as the electron-rich aromatic system that undergoes electrophilic attack.

-

Properties and Sourcing : 1,3-Dichlorobenzene is a colorless liquid at room temperature with a boiling point of 172-173°C and a density of approximately 1.288 g/cm³.[1] It is insoluble in water but soluble in common organic solvents like alcohol and ether.[1][2] Industrially, it is produced as a minor byproduct of the direct chlorination of benzene but can be prepared more selectively through methods like the Sandmeyer reaction of 3-chloroaniline.[1]

-

Causality in Synthesis : The choice of 1,3-dichlorobenzene directly dictates the "3,5-dichloro" substitution pattern on the final product's phenyl ring. The two chlorine atoms are strongly deactivating due to their inductive effect, making the ring less nucleophilic than benzene and requiring robust catalytic conditions for acylation to proceed efficiently.

-

Handling and Safety : 1,3-Dichlorobenzene is combustible and should be handled with care in a well-ventilated area, away from strong oxidizing agents and aluminum.[2][3][4] It is considered toxic to aquatic life.[1] Upon decomposition, it can release toxic hydrogen chloride gas.[2]

The Acylating Agent: Propanoyl Chloride

To construct the propan-1-one side chain, a suitable three-carbon acylating agent is required. Propanoyl chloride (propionyl chloride) is the most common and reactive choice.

-

Properties and Reactivity : Propanoyl chloride is a colorless, volatile, and corrosive liquid with a pungent odor and a low boiling point of 80°C.[5] It is the acyl chloride derivative of propionic acid and is highly reactive.[5][6]

-

Causality in Synthesis : As an acyl halide, propanoyl chloride readily reacts with a Lewis acid to form the highly electrophilic acylium ion, which is the key species that attacks the aromatic ring. Its high reactivity ensures the acylation reaction proceeds.

-

Handling and Safety : Propanoyl chloride is highly flammable and reacts vigorously with water and alcohols to produce corrosive hydrogen chloride gas and propionic acid.[7][8][9] It must be handled under anhydrous conditions, and all glassware must be thoroughly dried.[7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[7]

The Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

The Friedel-Crafts acylation is not spontaneous and requires a potent Lewis acid catalyst to activate the acylating agent. Anhydrous aluminum chloride is the archetypal catalyst for this transformation.

-

Role in Mechanism : AlCl₃ coordinates with the chlorine atom of propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the resonance-stabilized propanoyl acylium ion (CH₃CH₂CO⁺). This step is what transforms the mild acylating agent into a potent electrophile capable of reacting with the deactivated dichlorobenzene ring.

-

Criticality of Anhydrous Conditions : Aluminum chloride reacts violently with water, hydrolyzing to aluminum hydroxide and hydrogen chloride gas.[10][11] This not only deactivates the catalyst but also generates hazardous byproducts. Therefore, the reaction must be conducted under strictly anhydrous conditions, often under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents.[10]

-

Handling and Safety : Anhydrous AlCl₃ is a corrosive solid that can cause severe skin and eye burns.[11][12][13] It should be handled in a fume hood or glove box.[10] Spills should be covered with dry sand; water must never be used to clean up AlCl₃ spills .[10]

The Primary Synthetic Route: Friedel-Crafts Acylation

The assembly of 1-(3,5-dichlorophenyl)propan-1-one from its precursors follows a well-established electrophilic aromatic substitution mechanism.

Mechanistic Breakdown

The reaction proceeds in three fundamental steps:

-

Generation of the Acylium Ion : The Lewis acid catalyst, AlCl₃, abstracts the chloride from propanoyl chloride, forming a highly reactive acylium ion electrophile and the [AlCl₄]⁻ complex.

-

Electrophilic Attack : The π-electron system of the 1,3-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Proton Elimination and Catalyst Regeneration : A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, while also producing HCl as a byproduct.

A Critical Note on Regioselectivity: Kinetic vs. Thermodynamic Control

From a purely electronic standpoint, the two chlorine atoms on 1,3-dichlorobenzene are ortho-, para-directing groups. Their combined effect would be expected to direct the incoming acyl group to the C4 or C6 positions, which are ortho to one chlorine and para to the other. This would yield 1-(2,4-dichlorophenyl)propan-1-one as the primary kinetic product—the product that is formed fastest.

However, the desired product is 1-(3,5 -dichlorophenyl)propan-1-one, which results from acylation at the C5 position, a site that is meta to both chlorine atoms. The formation of this isomer highlights the crucial interplay between kinetic and thermodynamic control.[14][15][16] The C5 position is less sterically hindered than the C2 position (between the chlorines) and may lead to a more thermodynamically stable product. Achieving the desired 3,5-isomer often requires conditions that allow for reversibility and equilibration, such as higher temperatures or longer reaction times, enabling the reaction to overcome the initial kinetic preference and settle in the lower-energy thermodynamic state.[17] A patent exists describing a process that includes an isomerization step using an aluminum chloride catalyst to convert a 2,4-dichloroalkylbenzene into the 3,5-dichloroalkylbenzene isomer, supporting the concept that the 3,5-isomer can be a thermodynamically favored product under the right conditions.[18]

Visualization of the Synthetic Workflow

Caption: Core precursors for the synthesis of 1-(3,5-dichlorophenyl)propan-1-one.

Experimental Protocol & Data

The following is a generalized, self-validating protocol for the laboratory-scale synthesis of 1-(3,5-dichlorophenyl)propan-1-one.

Step-by-Step Methodology

-

Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture. The entire system should be maintained under an inert atmosphere (dry N₂ or Ar).

-

Catalyst Suspension : Charge the flask with anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Begin stirring to create a suspension.

-

Substrate Addition : Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.

-

Acylating Agent Addition : Add propanoyl chloride (1.0 to 1.1 equivalents) to the addition funnel. Add the propanoyl chloride dropwise to the stirred reaction mixture at a controlled temperature, typically 0-5°C, using an ice bath.[19] Vigorous evolution of HCl gas will be observed.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 40-60°C) for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.[19][20] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Work-up & Quenching : Cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over crushed ice, followed by the cautious addition of concentrated HCl to decompose the aluminum chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., dichloromethane).

-

Washing & Drying : Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Data Summary Table

The following table presents representative parameters for a Friedel-Crafts acylation reaction. Actual yields and optimal conditions may vary and require optimization.

| Parameter | Specification | Rationale & Field Insights |

| Aromatic Substrate | 1,3-Dichlorobenzene | The foundational building block. Its deactivation requires a slight excess of catalyst. |

| Acylating Agent | Propanoyl Chloride | A slight excess may be used to drive the reaction to completion. |

| Catalyst | Anhydrous AlCl₃ | A stoichiometric amount (or slight excess) is often required as it complexes with the product ketone. |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. Its low boiling point facilitates easy removal post-reaction. |

| Temperature | 0°C (addition), then 40-60°C (reflux) | Low temperature during addition controls the exothermic reaction; heating promotes the formation of the thermodynamic product. |

| Reaction Time | 2-6 hours | Varies based on scale and temperature; must be monitored for completion to avoid side reactions. |

| Typical Yield | 60-80% | Highly dependent on strict anhydrous conditions and purification efficiency. |

Concluding Remarks

The synthesis of 1-(3,5-dichlorophenyl)propan-1-one is a prime example of a classic, yet nuanced, organic transformation. The core precursors—1,3-dichlorobenzene, propanoyl chloride, and anhydrous aluminum chloride—are strategically selected to build the target molecule via Friedel-Crafts acylation. Success in this synthesis hinges not only on the purity and proper handling of these precursors but also on a deep understanding of the underlying chemical principles. The critical challenge of controlling regioselectivity to favor the thermodynamically stable 3,5-dichloro isomer over the kinetically preferred alternatives is a testament to the scientific rigor required. By carefully controlling reaction parameters and maintaining strictly anhydrous conditions, researchers can reliably access this valuable chemical intermediate for applications in drug discovery and development.

References

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Pentachemicals. (2024, April 30). Aluminium chloride anhydrous Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for 1,3-Dichlorobenzene. Retrieved from [Link]

-

Environment and Climate Change Canada. (n.d.). Fact sheet: 1,3-dichlorobenzene. Retrieved from [Link]

- Self-sourced content based on general chemical principles.

-

Lab Alley. (n.d.). Aluminum Chloride, Anhydrous, Reagent Grade Safety Data Sheet. Retrieved from [Link]

-

Vanchlor. (2015, January 5). SAFETY DATA SHEET Aluminum Chloride - Anhydrous. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). Propionyl chloride. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1095 - 1,3-DICHLOROBENZENE. Retrieved from [Link]

- Agranat, I., et al. (2011). Kinetic control wins out over thermodynamic control in Friedel-Crafts acyl rearrangements. The Hebrew University of Jerusalem.

-

Semantic Scholar. (2011). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. Retrieved from [Link]

-

ResearchGate. (2011). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Reddit. (2022). Thermodynamic vs Kinetic Control. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 113337, 1-(3,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726525, 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Bromo-1-(3,5-Dichlorophenyl)Propan-1-One, 98%. Retrieved from [Link]

-

Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 92821-91-5 | Product Name : 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one. Retrieved from [Link]

- Chemistry LibreTexts. (2015, July 18). 15.

- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

-

Journal of the Brazilian Chemical Society. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the products. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

Sources

- 1. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 2. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. 1,3-Dichlorobenzene | 541-73-1 [amp.chemicalbook.com]

- 4. ICSC 1095 - 1,3-DICHLOROBENZENE [inchem.org]

- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. innospk.com [innospk.com]

- 8. echemi.com [echemi.com]

- 9. lookchem.com [lookchem.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. media.laballey.com [media.laballey.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. download.basf.com [download.basf.com]

- 14. cris.huji.ac.il [cris.huji.ac.il]

- 15. Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene - Google Patents [patents.google.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-(3,5-Dichlorophenyl)propan-1-one in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and theoretical analysis of the solubility of 1-(3,5-Dichlorophenyl)propan-1-one in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution characteristics of this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. 1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone, presents a molecular structure whose interactions with solvents are of prime interest for process optimization and product performance. Understanding its solubility profile is paramount for designing efficient crystallization processes, selecting appropriate solvent systems for chromatographic purification, and developing stable liquid formulations. This document provides a foundational framework for approaching the solubility assessment of this compound.

Physicochemical Profile of 1-(3,5-Dichlorophenyl)propan-1-one

A thorough understanding of the solute's intrinsic properties is the first step in predicting and interpreting its solubility. Key physicochemical descriptors for 1-(3,5-Dichlorophenyl)propan-1-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dichlorophenyl)propan-1-one | PubChem[1] |

| Molecular Formula | C₉H₈Cl₂O | PubChem[1] |

| Molecular Weight | 203.06 g/mol | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

The structure of 1-(3,5-Dichlorophenyl)propan-1-one features a polar carbonyl group, which can act as a hydrogen bond acceptor, and a nonpolar dichlorophenyl ring. The calculated XLogP3 value of 3.3 indicates a significant lipophilic character, suggesting a preference for nonpolar or moderately polar organic solvents over water. The absence of hydrogen bond donors limits its ability to form strong hydrogen bonding networks with protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. For a more quantitative and mechanistic understanding, thermodynamic models are employed. The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol), which is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:

ΔGsol = ΔHsol - TΔSsol

A negative ΔGsol indicates a spontaneous dissolution process. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 1-(3,5-Dichlorophenyl)propan-1-one is crucial for obtaining reliable and reproducible data. The isothermal shake-flask method is a widely accepted technique for this purpose.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of 1-(3,5-Dichlorophenyl)propan-1-one into a series of sealed vials.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.

-

Data Analysis: Calculate the solubility in various units (e.g., mg/mL, mol/L, mole fraction) and repeat the experiment at different temperatures to study the temperature dependence of solubility.

Predicted Solubility Profile and Discussion

Hypothetical Solubility Data

The following table presents hypothetical solubility data for 1-(3,5-Dichlorophenyl)propan-1-one in a range of organic solvents at 298.15 K to illustrate how such data would be presented.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Rationale |

| Hexane | 1.88 | Low | Nonpolar solvent, limited interaction with the polar carbonyl group. |

| Toluene | 2.38 | Moderate | Aromatic solvent can engage in π-π stacking with the dichlorophenyl ring. |

| Ethyl Acetate | 6.02 | High | Good balance of polarity; can accept hydrogen bonds and has a nonpolar ethyl group. |

| Acetone | 20.7 | High | Polar aprotic solvent, strong dipole-dipole interactions with the carbonyl group. |

| Ethanol | 24.5 | Moderate | Polar protic solvent, but the nonpolar character of the solute may limit solubility compared to aprotic polar solvents. |

| Methanol | 32.7 | Moderate-Low | More polar than ethanol, potentially less favorable for the lipophilic solute. |

Causality of Solubility Behavior

-

Polarity Matching: The solubility is expected to be highest in solvents of intermediate polarity, such as ethyl acetate and acetone, which can effectively solvate both the polar carbonyl group and the nonpolar dichlorophenyl moiety. The general principle of "like dissolves like" suggests that the solubility of a compound is favored in solvents with similar polarity.[2][3]

-

Specific Interactions: In aromatic solvents like toluene, π-π stacking interactions between the solvent and the dichlorophenyl ring of the solute can contribute to enhanced solubility.

-

Hydrogen Bonding: As 1-(3,5-Dichlorophenyl)propan-1-one can only act as a hydrogen bond acceptor, its solubility in protic solvents like alcohols will depend on the balance between the favorable hydrogen bonding with the carbonyl group and the unfavorable interactions with the large nonpolar part of the molecule.

Thermodynamic Analysis

The temperature dependence of solubility can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol) and entropy (ΔSsol) of solution, using the van't Hoff equation:

ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where x is the mole fraction solubility, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. This analysis provides insights into whether the dissolution process is endothermic or exothermic and the degree of disorder it creates. For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning solubility increases with temperature.[4]

Conclusion

This technical guide has outlined the key theoretical and practical considerations for understanding and determining the solubility of 1-(3,5-Dichlorophenyl)propan-1-one in organic solvents. While specific experimental data is pending, the provided framework, based on the compound's physicochemical properties and established solubility principles, offers a robust approach for researchers and scientists. A systematic experimental investigation, as detailed in this guide, is essential for obtaining precise solubility data, which is a cornerstone for successful process development and formulation design in the chemical and pharmaceutical industries.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved from [Link]

-

1-(3,5-Dichlorophenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility and thermodynamic analysis of musk ketone in four binary solvents from T = (273.15 to 313.15) K - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Solubility and thermodynamic analysis of ketoprofen in organic solvents - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Introduction: Defining the Role of 1-(3,5-Dichlorophenyl)propan-1-one in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(3,5-Dichlorophenyl)propan-1-one

1-(3,5-Dichlorophenyl)propan-1-one, a halogenated aromatic ketone, represents a class of chemical intermediates pivotal to synthetic chemistry and pharmaceutical development. Its structural motifs—a dichlorinated phenyl ring and a propyl ketone chain—offer versatile reaction sites for building more complex molecular architectures. The presence of chlorine atoms significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for creating novel compounds with specific biological or material properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to provide a synthesized overview of the compound's core physical and chemical characteristics, supported by established analytical methodologies and safety protocols. The objective is to equip the scientific community with the foundational knowledge required for the effective handling, characterization, and application of this compound in a research and development setting.

Section 1: Chemical Identity and Structural Elucidation

The unique properties of 1-(3,5-Dichlorophenyl)propan-1-one are fundamentally derived from its molecular structure. Accurate identification is the first step in any rigorous scientific investigation.

Core Identifiers:

-

IUPAC Name: 1-(3,5-dichlorophenyl)propan-1-one[1]

Structural Representation:

Caption: Molecular structure of 1-(3,5-Dichlorophenyl)propan-1-one.

Section 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including solvent selection, purification methods, and storage.

Table 1: Summary of Physical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 203.06 g/mol | [1] |

| 203.07 g/mol | [2][3][5] | |

| Monoisotopic Mass | 201.99522 Da | [1] |

| Boiling Point | ~299 °C at 760 mmHg | [4] |

| Density | ~1.3 g/cm³ | [4] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |

| XLogP3 (LogP) | 3.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

These properties suggest a compound with low polarity and poor water solubility, characteristic of many organic molecules with significant hydrocarbon and halogen content. Its high boiling point is consistent with its molecular weight and aromatic nature.

Section 3: Spectroscopic and Chemical Profile

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectral data for this exact molecule is not publicly available, its structure allows for the confident prediction of key features based on well-established principles.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region should display two signals: a triplet for the single proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions. The ethyl group will present as a quartet for the methylene (-CH₂) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (typically 190-200 ppm). The aromatic region will show distinct signals for the substituted and unsubstituted carbons. The two carbons bearing chlorine atoms will be shifted downfield, while the carbons at the 2, 4, and 6 positions will also have characteristic shifts. The ethyl group carbons will appear in the upfield aliphatic region.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202.[6] A key diagnostic feature would be the isotopic pattern characteristic of two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M⁺, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, unequivocally indicating a dichlorinated compound.

Chemical Reactivity and Synthesis

The reactivity of 1-(3,5-Dichlorophenyl)propan-1-one is primarily governed by the ketone functional group and the electron-withdrawing nature of the dichlorinated phenyl ring.

-

Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, 1-(3,5-dichlorophenyl)propan-1-ol.[7][8][9] The protons on the carbon alpha to the ketone are acidic and can be removed by a base, enabling aldol-type reactions and alkylations. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and propanoyl substituents.

-

Synthesis Pathway: A common and logical synthetic route to this compound is the Friedel-Crafts acylation . This involves reacting 1,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, facilitating electrophilic attack on the aromatic ring.

Caption: Conceptual workflow for Friedel-Crafts acylation synthesis.

Section 4: Experimental Protocol: GC-MS Analysis

To validate the identity and assess the purity of 1-(3,5-Dichlorophenyl)propan-1-one, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique.[10]

Objective: To confirm the molecular weight and fragmentation pattern of the compound, and to determine its purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be suitable for GC injection.

-

Vortex the solution until the sample is completely dissolved.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Agilent GC system (or equivalent).

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C (to ensure rapid volatilization).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min. This gradient allows for the separation of any potential volatile impurities from the target analyte.

-

Final hold: Hold at 280 °C for 5 minutes to ensure all components elute.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 450. This range is sufficient to detect the molecular ion and key fragments.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-(3,5-Dichlorophenyl)propan-1-one based on its retention time.

-

Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (m/z ~202) and the characteristic dichlorinated isotopic pattern.

-

Compare the fragmentation pattern to reference libraries or predict fragmentation pathways to further confirm the structure.

-

Calculate purity by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

-

Caption: Standard operational workflow for GC-MS analysis.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data, 1-(3,5-Dichlorophenyl)propan-1-one is classified with the following hazards:

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5] The recommended storage condition is room temperature.[2][3][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system.

Conclusion

1-(3,5-Dichlorophenyl)propan-1-one is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its dichlorinated aromatic structure and ketone functionality make it a valuable building block for synthetic chemists. This guide has provided a detailed overview of its identity, properties, a conceptual synthesis pathway, a practical analytical protocol, and essential safety information. By understanding these core characteristics, researchers and drug development professionals can confidently and safely utilize this compound to advance their scientific objectives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44542959, 1-(3,5-Dichlorophenyl)propan-1-one. PubChem. Retrieved from [Link].

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link].

-

SpectraBase. 1-(3,5-dichlorophenyl)-2-(methylamino)propan-1-one. Wiley. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130236410, 1-(3,5-Dichlorophenyl)-2,2-difluoro-1-propanone. PubChem. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726525, 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. PubChem. Retrieved from [Link].

-

PubChemLite. 1-(3,5-dichlorophenyl)propan-1-ol. Université du Luxembourg. Retrieved from [Link].

-

PubChemLite. 1-(3,5-dichlorophenyl)propan-1-one. Université du Luxembourg. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92982954, (1S)-1-(3,5-dichlorophenyl)propan-1-ol. PubChem. Retrieved from [Link].

-

ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link].

Sources

- 1. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 92821-92-6|1-(3,5-Dichlorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. 1-(3,5-Dichlorophenyl)propan-1-one - CAS:92821-92-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - 1-(3,5-dichlorophenyl)propan-1-one (C9H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 7. 1343855-95-7|1-(3,5-Dichlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 1-(3,5-dichlorophenyl)propan-1-ol (C9H10Cl2O) [pubchemlite.lcsb.uni.lu]

- 9. (1S)-1-(3,5-dichlorophenyl)propan-1-ol | C9H10Cl2O | CID 92982954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 1-(3,5-Dichlorophenyl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This in-depth technical guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(3,5-Dichlorophenyl)propan-1-one in a laboratory setting. By integrating authoritative safety protocols and explaining the rationale behind procedural choices, this document aims to foster a culture of safety and scientific integrity. The guide is structured to provide a logical flow from hazard identification and risk assessment to detailed operational procedures and emergency response.

Preamble: The Principle of RAMP in Chemical Handling

Safe laboratory practice is anchored in a proactive approach to risk management. The American Chemical Society advocates for the RAMP paradigm: R ecognize hazards, A ssess the risks of those hazards, M inimize the risks, and P repare for emergencies.[1] This guide is structured around this principle to ensure a thorough and intuitive understanding of the safety measures required for 1-(3,5-Dichlorophenyl)propan-1-one.

Hazard Recognition and Compound Profile

1-(3,5-Dichlorophenyl)propan-1-one is a halogenated aromatic ketone. Its chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of a robust safety plan.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| Chemical Name | 1-(3,5-Dichlorophenyl)propan-1-one |

| Synonyms | 3,5-Dichloropropiophenone |

| CAS Number | 92821-92-6 |

| Molecular Formula | C₉H₈Cl₂O |

| Molecular Weight | 203.07 g/mol |

| Appearance | White to off-white crystalline powder |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The known GHS classifications for 1-(3,5-Dichlorophenyl)propan-1-one are summarized below.

Table 2: GHS Hazard Statements

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Risk Assessment and Minimization: Engineering Controls and Personal Protective Equipment (PPE)

A systematic risk assessment is crucial before any work with 1-(3,5-Dichlorophenyl)propan-1-one commences. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Risk minimization is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at the source.

-

Chemical Fume Hood: All manipulations of 1-(3,5-Dichlorophenyl)propan-1-one, especially the handling of the powdered form, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.

-

Ventilated Enclosures for Weighing: To avoid fluctuations in balance readings caused by the airflow in a fume hood, a ventilated balance enclosure or a similar containment system should be used for weighing the powder.[2][3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical and the procedures being performed.[4]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne powder, preventing serious eye irritation. |

| Hand Protection | Nitrile or Butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while Butyl gloves are particularly effective against ketones.[5][6][7][8] Regular glove changes are essential to prevent permeation. |

| Body Protection | A fully buttoned laboratory coat and, for larger quantities, a chemically resistant apron. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when using a fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] | Prevents inhalation of the irritant powder. |

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

Standard Operating Procedures (SOPs): From Weighing to Waste

Adherence to well-defined SOPs is critical for ensuring safety and reproducibility.

Protocol for Weighing and Preparing Solutions

The fine, crystalline nature of 1-(3,5-Dichlorophenyl)propan-1-one necessitates careful handling to prevent aerosolization.

Step-by-Step Protocol:

-

Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Tare Container: On a balance located outside the fume hood, tare a sealable container (e.g., a vial with a screw cap).[3][10]

-

Transfer Powder: Inside the fume hood, carefully transfer the approximate amount of 1-(3,5-Dichlorophenyl)propan-1-one into the tared container. Use a spatula and minimize any movements that could generate dust.

-

Seal and Weigh: Securely close the container and move it back to the balance to obtain the precise weight.

-

Adjust and Dissolve: If necessary, repeat steps 3 and 4 to adjust the amount. Once the desired weight is achieved, add the solvent to the container inside the fume hood, mixing gently to dissolve the solid.

-

Decontamination: Clean any spatulas or other equipment used with an appropriate solvent, collecting the rinsate as halogenated waste.

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

-

Ensure the storage location is secure and accessible only to authorized personnel.

Waste Disposal

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[11][12][13][14]

-

Waste Segregation: All waste containing 1-(3,5-Dichlorophenyl)propan-1-one, including contaminated PPE and rinsates, must be collected in a designated "Halogenated Organic Waste" container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.

Emergency Preparedness and Response

Preparation is key to effectively managing any laboratory incident.

First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[15] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup Protocol

The response to a spill depends on its size and location. This protocol is for minor spills that can be safely managed by trained laboratory personnel.[16][17][18][19]

Diagram 2: Minor Spill Response Workflow

Caption: Step-by-step workflow for responding to a minor spill.

Step-by-Step Spill Cleanup:

-

Alert and Evacuate: Alert personnel in the immediate vicinity and restrict access to the area.

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 3.

-

Containment: For a powdered spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand).

-

Cleanup: Carefully scoop the absorbed material or the covered powder into a sealable plastic bag or container. Avoid creating dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should be considered hazardous waste.[20]

-

Disposal: Seal the container with the cleanup debris, label it as "Hazardous Waste: 1-(3,5-Dichlorophenyl)propan-1-one spill debris," and dispose of it according to institutional guidelines.

-

Reporting: Report the incident to your laboratory supervisor and the institutional environmental health and safety office.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion

The safe handling of 1-(3,5-Dichlorophenyl)propan-1-one is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By following the principles of RAMP and adhering to the specific procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount in all scientific endeavors.

References

- 1. acs.org [acs.org]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. hse.gov.uk [hse.gov.uk]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 7. nmsafety.com [nmsafety.com]

- 8. southalabama.edu [southalabama.edu]

- 9. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 10. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 11. benchchem.com [benchchem.com]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. scienceready.com.au [scienceready.com.au]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

- 15. youtube.com [youtube.com]

- 16. acs.org [acs.org]

- 17. youtube.com [youtube.com]

- 18. cmu.edu [cmu.edu]

- 19. ccny.cuny.edu [ccny.cuny.edu]

- 20. chimia.ch [chimia.ch]

A Technical Guide to the Research Applications of 1-(3,5-Dichlorophenyl)propan-1-one: A Versatile Chemical Intermediate in Modern Chemistry

Abstract

1-(3,5-Dichlorophenyl)propan-1-one, also known as 3,5-Dichloropropiophenone (3,5-DCPP), is a halogenated aromatic ketone that serves as a highly versatile yet underexplored building block in synthetic chemistry. Its unique electronic and steric properties, conferred by the meta-substituted dichlorophenyl ring and the reactive propiophenone core, position it as a valuable precursor for novel compounds in medicinal chemistry and agrochemical science. This technical guide provides an in-depth exploration of the potential research applications of 3,5-DCPP. We delve into its utility as a scaffold for creating new central nervous system (CNS) agents, enzyme inhibitors, and next-generation fungicides. By presenting detailed synthetic protocols, hypothetical structure-activity relationship (SAR) studies, and workflow diagrams, this document aims to equip researchers with the foundational knowledge and practical insights required to leverage 3,5-DCPP in their discovery programs.

Introduction: The Chemical and Strategic Value of 1-(3,5-Dichlorophenyl)propan-1-one

1-(3,5-Dichlorophenyl)propan-1-one (3,5-DCPP) is a synthetic organic compound distinguished by a propiophenone core attached to a 3,5-dichlorinated benzene ring.[1][2] While commercially available for research purposes, its full potential as a strategic starting material remains largely untapped in published literature.[3][4] The true value of 3,5-DCPP lies in the combination of its structural features:

-